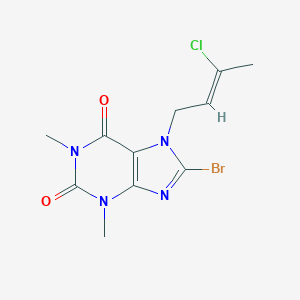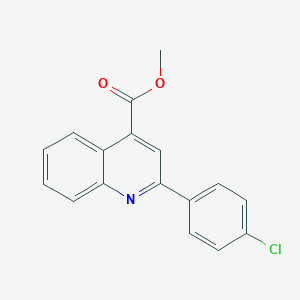
2-(4-clorofenil)quinolina-4-carboxilato de metilo
Descripción general
Descripción
Methyl 2-(4-chlorophenyl)quinoline-4-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound belongs to the quinoline family and is a derivative of 4-chloroquinoline. In
Aplicaciones Científicas De Investigación
Síntesis de compuestos heterocíclicos
2-(4-clorofenil)quinolina-4-carboxilato de metilo: es un intermedio valioso en la síntesis de varios compuestos heterocíclicos. Se utiliza para crear heterociclos de cuatro a siete miembros, que son estructuras que se encuentran en muchas moléculas biológicamente activas . Estos heterociclos son cruciales en el desarrollo de nuevos fármacos debido a sus actividades biológicas únicas.
Agentes antibacterianos
Este compuesto se ha utilizado en la síntesis de derivados que exhiben potentes propiedades antibacterianas. Se sabe que el marco estructural de la quinolina es eficaz contra una variedad de cepas bacterianas, lo que lo convierte en un andamiaje esencial para el desarrollo de nuevos antibióticos, especialmente frente a la creciente resistencia a los antibióticos .
Investigación contra el cáncer
Los derivados de quinolina, incluidos los derivados del This compound, han mostrado promesas en la investigación contra el cáncer. Se utilizan para crear compuestos que pueden inhibir el crecimiento de las células cancerosas, y algunos derivados se están investigando por su eficacia contra los cánceres de pulmón y páncreas .
Aplicaciones antiinflamatorias y analgésicas
Las propiedades antiinflamatorias y analgésicas de los derivados de quinolina los convierten en candidatos para el desarrollo de nuevos medicamentos para aliviar el dolor. La investigación sobre los derivados del compuesto podría conducir al descubrimiento de nuevos fármacos que puedan controlar eficazmente el dolor y la inflamación .
Actividad antimalárica
Los compuestos basados en quinolina tienen un largo historial de uso en el tratamiento de la malaria. Los derivados del This compound podrían sintetizarse para explorar nuevos fármacos antimaláricos, ofreciendo potencialmente tratamientos más efectivos contra las cepas resistentes del parásito de la malaria .
Propiedades anticonvulsivas
Los derivados del compuesto también se están estudiando por sus posibles efectos anticonvulsivos. Esta investigación podría contribuir al desarrollo de nuevos medicamentos para el tratamiento de la epilepsia y otros trastornos convulsivos .
Mecanismo De Acción
Target of Action
Methyl 2-(4-chlorophenyl)quinoline-4-carboxylate is a derivative of the indole nucleus . Indole derivatives are known to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets in the body.
Mode of Action
Indole derivatives, to which this compound belongs, are known to interact with their targets, leading to various biological effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect multiple biochemical pathways.
Result of Action
Given its classification as an indole derivative, it may have a broad spectrum of biological activities .
Análisis Bioquímico
Biochemical Properties
Methyl 2-(4-chlorophenyl)quinoline-4-carboxylate plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with specific enzymes involved in metabolic pathways, potentially inhibiting or activating these enzymes . The nature of these interactions can vary, but they often involve binding to the active site of the enzyme, altering its activity and thus affecting the overall biochemical pathway.
Cellular Effects
The effects of Methyl 2-(4-chlorophenyl)quinoline-4-carboxylate on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it may affect the expression of certain genes involved in metabolic processes, leading to changes in the production of key metabolites. Additionally, it can impact cell signaling pathways, potentially altering the response of cells to external stimuli.
Molecular Mechanism
At the molecular level, Methyl 2-(4-chlorophenyl)quinoline-4-carboxylate exerts its effects through specific binding interactions with biomolecules. It may inhibit or activate enzymes by binding to their active sites, leading to changes in their activity . This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-(4-chlorophenyl)quinoline-4-carboxylate can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function . Studies have shown that it can remain stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of Methyl 2-(4-chlorophenyl)quinoline-4-carboxylate vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity and gene expression . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response.
Metabolic Pathways
Methyl 2-(4-chlorophenyl)quinoline-4-carboxylate is involved in various metabolic pathways, interacting with specific enzymes and cofactors . It can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. This compound may also influence the production of certain metabolites by modulating the expression of genes involved in metabolic processes.
Transport and Distribution
The transport and distribution of Methyl 2-(4-chlorophenyl)quinoline-4-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its overall activity and function. The compound may be transported to specific cellular compartments, where it can exert its effects on metabolic processes and gene expression.
Subcellular Localization
Methyl 2-(4-chlorophenyl)quinoline-4-carboxylate exhibits specific subcellular localization, which can affect its activity and function . Targeting signals or post-translational modifications may direct this compound to particular compartments or organelles within the cell. This localization is crucial for its interaction with specific biomolecules and its role in regulating cellular processes.
Propiedades
IUPAC Name |
methyl 2-(4-chlorophenyl)quinoline-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2/c1-21-17(20)14-10-16(11-6-8-12(18)9-7-11)19-15-5-3-2-4-13(14)15/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMMKGSGCHNRFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



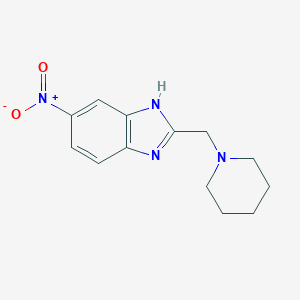
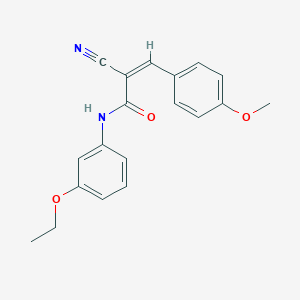
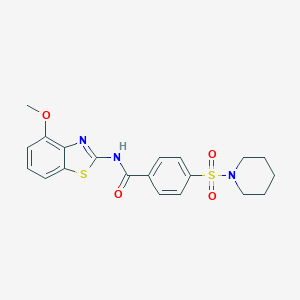
![2-Methoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-fluorobenzoate](/img/structure/B420850.png)
![[5-chloro-3-(2,4-dibromophenyl)-3H-1,2,4-triazin-2-yl]methanol](/img/structure/B420852.png)
![2-[(2,4-dibromophenyl)methyl]-1H-1,2,4,6-tetrazepin-7-one](/img/structure/B420853.png)
![4-{(E)-[(4,6-dipiperidin-1-yl-1,3,5-triazin-2-yl)hydrazono]methyl}-2-methoxyphenyl 2,4-dichlorobenzoate](/img/structure/B420854.png)
![4-chloro-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B420855.png)
![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B420858.png)
![methyl 4-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)anilino]carbonyl}benzoate](/img/structure/B420859.png)
![5-(4-Fluorophenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine](/img/structure/B420860.png)
![Methyl {[3-cyano-4-(3-fluorophenyl)-6-phenyl-2-pyridinyl]sulfanyl}acetate](/img/structure/B420861.png)
![8-(3,4-dimethoxyphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one](/img/structure/B420862.png)
